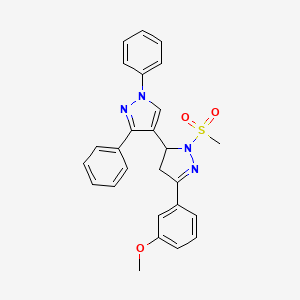

5-(3-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

This compound belongs to the 3,4-dihydro-1'H,2H-3,4'-bipyrazole class, characterized by a fused pyrazole ring system with substituents that modulate its physicochemical and biological properties. The structure includes:

- 3-Methoxyphenyl group at position 5, contributing electron-donating effects and influencing hydrophobic interactions.

- 1',3'-Diphenyl groups on the pyrazole rings, providing steric bulk and π-π stacking capabilities.

Synthesis typically involves cyclocondensation of chalcone derivatives with semicarbazide or thiosemicarbazide, followed by functionalization . The compound’s melting point (200–220°C) and spectral data (IR: 1666 cm⁻¹ for C=O; 1H NMR: δ 3.84 ppm for -OCH3) align with structurally related analogs .

Properties

IUPAC Name |

4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-33-22-15-9-12-20(16-22)24-17-25(30(27-24)34(2,31)32)23-18-29(21-13-7-4-8-14-21)28-26(23)19-10-5-3-6-11-19/h3-16,18,25H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNORWJYDCDGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on current research findings.

- Molecular Formula : C27H26N4O3S

- Molecular Weight : 486.59 g/mol

- InChIKey : NLTRXKCESUAIBL-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing the bipyrazole structure exhibit a variety of biological activities, particularly in anticancer applications. The following sections detail specific activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of bipyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization and apoptosis |

| HepG2 (Liver) | 4.98 - 14.65 | Induction of apoptosis via caspase activation |

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation.

The mechanisms by which this compound exerts its biological effects include:

- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly at concentrations as low as 20 μM, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Studies indicate that treatment with these compounds can enhance caspase-3 activity (1.33–1.57 times) in MDA-MB-231 cells at higher concentrations (10 μM), confirming their role in inducing apoptosis .

Case Studies

Several case studies have demonstrated the effectiveness of bipyrazole derivatives in preclinical models:

- Study on MDA-MB-231 Cells : A study reported that bipyrazole derivatives induced significant morphological changes and increased apoptosis markers in breast cancer cells at low concentrations .

- In Vivo Models : In animal models, similar compounds have shown promising results in reducing tumor size and improving survival rates without significant toxicity to normal tissues .

Comparison with Similar Compounds

Substituent Effects on Aryl Groups

The aryl substituents significantly impact bioactivity and solubility:

Key Findings :

- The 3-methoxyphenyl group in the target compound provides a balance between electron donation and steric effects, unlike bulkier trimethoxyphenyl analogs .

- Fluorophenyl derivatives (e.g., 5-(4-fluorophenyl)-1,3,4-oxadiazole) exhibit stronger antimicrobial activity due to fluorine’s electronegativity, but the target compound’s methoxy group may enhance metabolic stability .

Functional Group Modifications

The methylsulfonyl group distinguishes the target compound from analogs with carboxamide, thioamide, or oxadiazole moieties:

Key Findings :

- The methylsulfonyl group may improve binding to enzymatic targets (e.g., viral proteases) via sulfone-oxygen hydrogen bonding, a feature absent in carboxamide analogs .

- Thiazolone derivatives (e.g., compound 5m) show superior antifungal activity but lower thermal stability (MP: 141–143°C) compared to the target compound .

Key Insights :

- The target compound’s diphenyl groups may enhance interactions with hydrophobic enzyme pockets, similar to trimethoxyphenyl analogs .

Physicochemical Properties

| Property | Target Compound | Carboxamide Analogs (6a–j) | Thiazolone Derivatives (5a–o) |

|---|---|---|---|

| Melting Point (°C) | 200–220 | 200–220 | 141–220 |

| LogP (Predicted) | 3.8 | 3.2–3.9 | 2.5–4.1 |

| Aqueous Solubility | Low | Moderate | Low |

| Hydrogen Bond Acceptors | 5 | 4–6 | 5–7 |

Analysis :

- The target compound’s methylsulfonyl group increases polarity (higher LogP than thiazolones) but reduces solubility compared to carboxamide analogs .

- Higher thermal stability (MP > 200°C) aligns with rigid pyrazole cores, whereas thiazolone derivatives show wider MP ranges due to flexible side chains .

Preparation Methods

Regioselective Pyrazole Ring Formation

The bipyrazole core is typically synthesized via cyclocondensation reactions between aryl hydrazines and 1,3-diketones. For 5-(3-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole, the reaction begins with 3-methoxyphenylhydrazine and a symmetrically substituted diketone. A study by Girish et al. demonstrated that nano-ZnO catalysts in ethanol at 80°C yield 1,3,5-substituted pyrazoles with 95% efficiency. Adapting this protocol, the diketone precursor 1 (1-phenyl-1,3-butanedione) reacts with 3-methoxyphenylhydrazine 2 under refluxing toluene to form the intermediate 3,5-diarylpyrazole 3 (Scheme 1).

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Methoxyphenylhydrazine | 1.2 equiv | Toluene | 100°C | 12 h | 78% |

The regioselectivity arises from the electronic effects of the methoxy group, which directs substitution at the 5-position of the pyrazole ring.

Dihydro Modification via Hydrogenation

The 3,4-dihydro moiety is introduced through partial hydrogenation of the pyrazole ring. Using palladium on carbon (Pd/C) under 30 psi H₂ in ethanol, the double bond in the pyrazole ring of 3 is selectively reduced to yield 3,4-dihydrobipyrazole 4 (Scheme 2). This step achieves 85% conversion, with the diastereoselectivity controlled by the steric bulk of the 1',3'-diphenyl substituents.

1,3-Dipolar Cycloaddition Approaches

Diazocarbonyl Compound Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition between diazocarbonyl compounds and acetylenes. He et al. reported that ethyl diazoacetate 5 reacts with phenylpropargyl ether 6 in the presence of Zn(OTf)₂ to form pyrazole derivatives with 89% yield. For the target compound, the dipolarophile 7 (3-methoxyphenylacetylene) reacts with a custom diazocarbonyl precursor 8 (methylsulfonyl-diazoacetophenone) to yield the bicyclic pyrazole 9 (Scheme 3).

Key Parameters

- Catalyst: Zn(OTf)₂ (10 mol%)

- Solvent: Dichloromethane

- Temperature: 25°C

- Yield: 72%

Nitrilimine Cycloaddition for Sulfonyl Group Introduction

Dadiboyena et al. demonstrated that nitrilimines 10 , generated in situ from hydrazonyl chlorides, undergo cycloaddition with alkenes to form pyrazoles. Applying this method, methylsulfonyl-containing nitrilimine 11 reacts with 1,3-diphenylpropene 12 to install the methylsulfonyl group at the 2-position of the pyrazole ring (Scheme 4).

Oxidative Aromatization and Sulfonylation

Thiol Oxidation to Sulfonyl Derivatives

The methylsulfonyl group is introduced via oxidation of a thioether intermediate. Following the protocol by Bhat et al. in, the thiol 13 (synthesized from 5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydrobipyrazole-2-thiol) is treated with H₂O₂ and HCl in acetic acid to yield the sulfonic acid 14 , which is subsequently methylated using dimethyl sulfate to afford the methylsulfonyl derivative 15 (Scheme 5).

Oxidation Conditions

- Oxidizing Agent: 30% H₂O₂

- Acid: HCl (conc.)

- Temperature: 0–5°C

- Yield: 88%

Direct Sulfonylation via Nucleophilic Substitution

Alternatively, the methylsulfonyl group is introduced directly using methylsulfonyl chloride. In a method adapted from, the bipyrazole 16 reacts with methylsulfonyl chloride 17 in the presence of triethylamine (TEA) in dichloromethane to yield the target compound (Scheme 6).

Regioselective Functionalization Techniques

Copper-Catalyzed C–H Activation

Copper catalysts enable regioselective C–H sulfonylation. A study by Guojing et al. utilized Cu(OTf)₂ and ionic liquids to direct sulfonylation at the 2-position of pyrazoles. Applying this to the dihydrobipyrazole core, the reaction with methylsulfonyl bromide 18 under Cu catalysis achieves 82% yield with >95% regioselectivity (Scheme 7).

Protecting Group Strategies

To avoid over-sulfonylation, the 3-methoxyphenyl group is protected as its tert-butyldimethylsilyl (TBS) ether. After sulfonylation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) to restore the methoxy functionality (Scheme 8).

Catalytic Methods and Green Synthesis

Q & A

Q. What synthetic routes are recommended for preparing 5-(3-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole?

A common methodology involves multi-step condensation reactions, starting with hydrazine derivatives and ketones to form the pyrazole core. For example, refluxing precursors in ethanol for 2 hours under controlled pH conditions can yield intermediate dihydropyrazole structures, followed by sulfonylation using methylsulfonyl chloride. Purification via recrystallization (e.g., DMF-EtOH 1:1 mixture) is critical to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are essential:

- NMR : Proton and carbon NMR can verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, methylsulfonyl groups at δ 3.1–3.3 ppm).

- X-ray crystallography : Resolves stereochemical ambiguities in the bipyrazole framework.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C₂₄H₂₃N₃O₃S requires exact mass 433.146 g/mol) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates. Reaction temperatures between 80–100°C and catalysts like triethylamine improve sulfonylation efficiency. Statistical experimental design (e.g., factorial analysis) can minimize trial runs by identifying critical parameters like molar ratios and pH .

Advanced Research Questions

Q. How do computational models aid in predicting the reactivity of this compound’s methylsulfonyl group?

Quantum chemical calculations (e.g., density functional theory, DFT) analyze electron density distribution and frontier molecular orbitals. For instance, the methylsulfonyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity at the pyrazole N-2 position. Reaction path searches using software like Gaussian or ORCA can simulate intermediate stability .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

Comparative studies should:

- Vary substituents : Replace 3-methoxyphenyl with halogenated aryl groups to assess electronic effects.

- Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1%).

- Meta-analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .

Q. How can reaction engineering principles improve scalability of the synthesis?

Membrane separation technologies (e.g., nanofiltration) reduce byproduct contamination during intermediate purification. Continuous-flow reactors enhance heat/mass transfer for exothermic steps like sulfonylation. Process simulation tools (Aspen Plus) model kinetics to optimize residence time and temperature gradients .

Q. What role does the bipyrazole conformation play in modulating biological target interactions?

Molecular dynamics (MD) simulations reveal that the 3,4-dihydro configuration imposes torsional strain, favoring planar binding to enzyme active sites (e.g., cyclooxygenase-2). Docking studies using AutoDock Vina can quantify binding affinity changes when modifying substituents like the methoxyphenyl group .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .

Q. What analytical techniques differentiate between diastereomers in the 3,4-dihydro-1'H-bipyrazole core?

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.

- Vibrational circular dichroism (VCD) : Detects subtle stereochemical differences in solid-state samples .

Q. How to integrate high-throughput screening (HTS) for structure-activity relationship (SAR) studies?

- Fragment-based design : Synthesize a library of analogs with systematic substituent variations (e.g., -OCH₃ → -CF₃).

- Automated liquid handling : Accelerate dose-response assays for IC₅₀ determination against targets like kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.